

Enviroxime Mechanism of Action and Antiviral Profile

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Compound Focus: Enviroxime

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Enviroxime suppresses positive-strand RNA synthesis by preventing the normal formation of the viral replication complex [1]. Its action involves a dual-target mechanism:

- Viral Target:** Genetic studies show that resistance to **enviroxime** maps to mutations in the viral **3A and/or 3AB protein**-encoding region [1].
- Host Target:** **Enviroxime** and similar "**enviroxime**-like" compounds (e.g., T-00127-HEV1, GW5074) achieve their antiviral effect by inhibiting the host kinase **PI4KB** [1]. PI4KB is a crucial host factor that enteroviruses exploit to create phosphatidylinositol 4-phosphate (PI4P)-rich replication organelles, which are essential for viral replication [1] [2].

The following table summarizes its activity and the key parameters for its dose-response analysis.

Table 1: Enviroxime Antiviral Profile and Assay Parameters

Parameter	Description & Value
Primary Indication	Antienterovirus compound (e.g., Poliovirus, EV-A71) [1].
Proposed Mechanism	Inhibition of viral replication complex formation via targeting viral 3A/3AB protein and host PI4KB [1].
Resistance Mutations	Mutations in the 3A protein (e.g., poliovirus Ala70Thr) [1].
Quantitative Readout	Reduction in viral titer (Plaque Assay) or reporter signal (Luciferase Assay).

Parameter	Description & Value
Key Parameters (IC ₅₀ , CC ₅₀)	IC ₅₀ : Concentration giving 50% viral inhibition. CC ₅₀ : Concentration causing 50% cytotoxicity.
Therapeutic Index (TI)	TI = CC ₅₀ / IC ₅₀ . A higher TI indicates a more selective and safer drug candidate.

Experimental Protocol: Dose-Response Analysis

This protocol outlines the steps for quantifying the antiviral potency and cytotoxicity of **enviroxime** in cell culture.

Materials and Equipment

- **Test Compound:** **Enviroxime** (prepare a 10 mM stock solution in DMSO).
- **Cells:** RD cells (human rhabdomyosarcoma) or HEK293 cells (human embryonic kidney) [1].
- **Virus:** Poliovirus (PV) or Enterovirus A71 (EV-A71) stock.
- **Cell Culture Medium:** Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Calf Serum (FCS) [1].
- **Assay Plates:** 96-well tissue culture-treated plates.
- **Equipment:** Cell culture incubator, biosafety cabinet, plate reader.

Cell Viability and Cytotoxicity Assay (CC₅₀ Determination)

This step determines the non-toxic concentration range of **enviroxime** for the subsequent antiviral assay.

- **Step 1:** Seed RD or HEK293 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours.
- **Step 2:** Prepare serial dilutions of **enviroxime** in culture medium. Use at least 8 concentrations (e.g., from 100 μ M to 0.05 μ M). Include a DMSO-only control.
- **Step 3:** Aspirate the medium from the pre-seeded plate and add 100 μ L of each compound dilution to the wells. Each concentration should be tested in triplicate.
- **Step 4:** Incubate the plate for 72 hours.

- **Step 5:** After incubation, measure cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
- **Step 6:** Calculate the CC_{50} using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.

Antiviral Efficacy Assay (IC_{50} Determination)

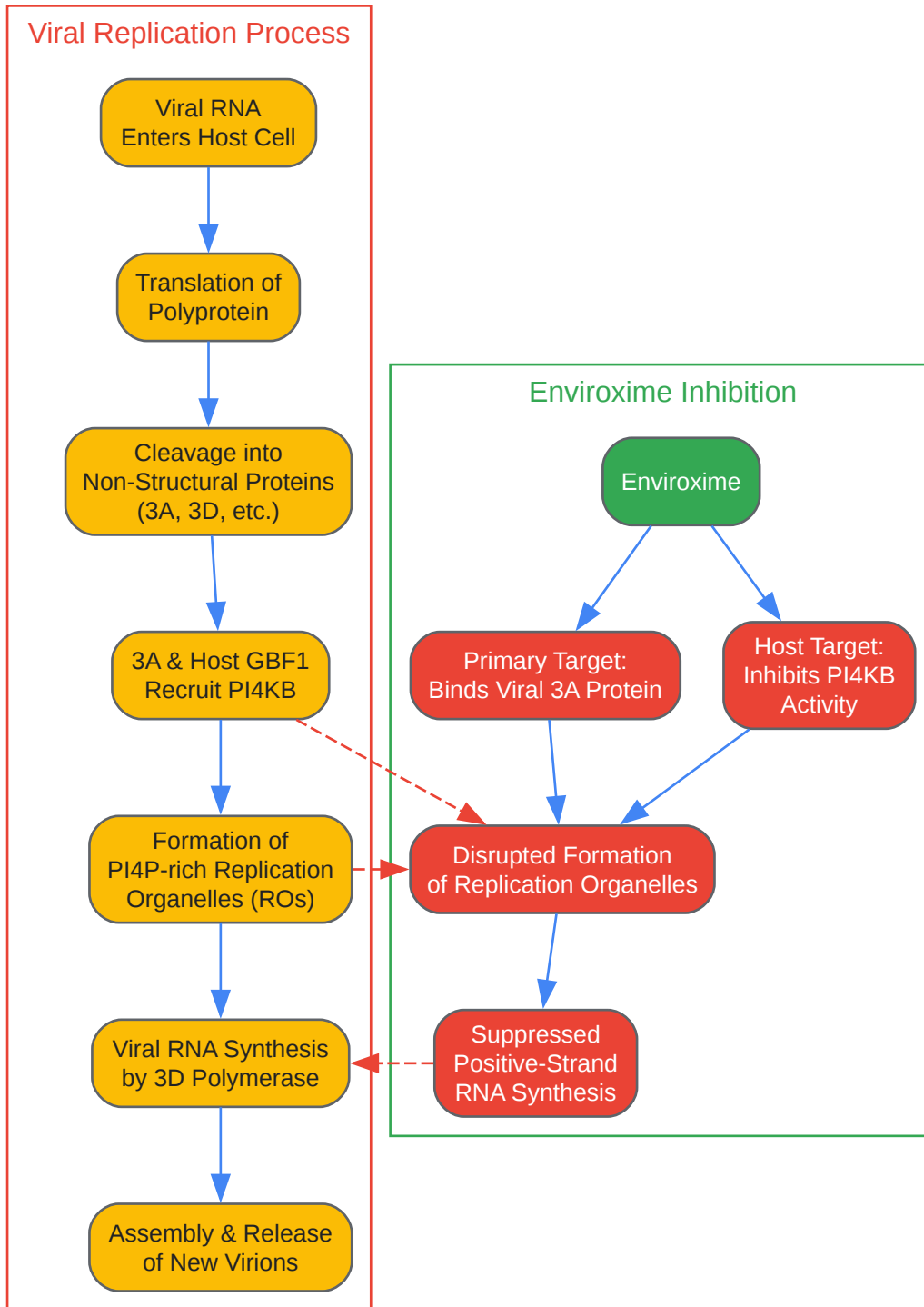
This step measures the concentration of **enviroxime** required to inhibit viral replication by 50%.

- **Step 1:** Seed cells in a 96-well plate as described in the cytotoxicity assay.
- **Step 2:** After 24 hours, infect the cells with the target virus (e.g., PV) at a low Multiplicity of Infection (MOI) of 0.1.
- **Step 3:** Immediately after infection, add the same serial dilutions of **enviroxime** to the infected cells. Include virus-infected and uninfected controls with no compound.
- **Step 4:** Incubate the plate for 24-48 hours, or until a clear cytopathic effect (CPE) is observed in the virus-only control wells.
- **Step 5:** Quantify the antiviral effect.
 - **Option A (Plaque Assay):** Collect the supernatant from each well. Perform a standard plaque assay on fresh cell monolayers to determine the viral titer (PFU/mL) for each condition [1].
 - **Option B (Luciferase Reporter Assay):** If using an engineered virus expressing a reporter gene (e.g., luciferase), lyse the cells and measure the reporter signal directly [1].
- **Step 6:** Calculate the IC_{50} by fitting the dose-response data (log[**enviroxime**] vs. normalized response) to a non-linear regression model in GraphPad Prism. Normalize the data using the virus-only control as 0% inhibition and the uninfected control as 100% inhibition.

Mechanism and Workflow Visualization

The following diagram illustrates the dual mechanism of action of **enviroxime** and the experimental workflow for its analysis.

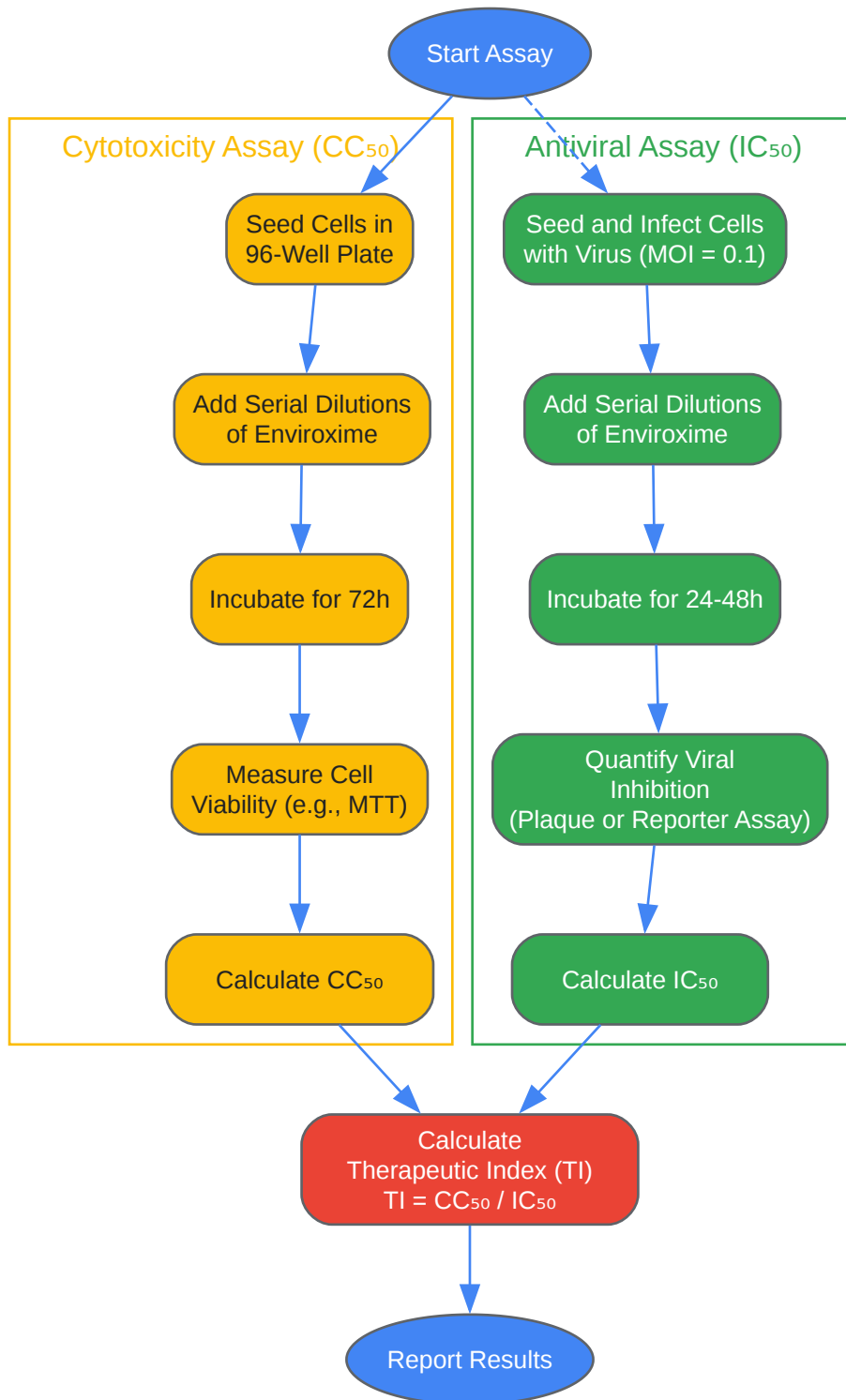
Enviroxime Inhibits Enterovirus Replication



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The diagram below outlines the key experimental steps for generating a dose-response curve.

Workflow for Enviroxime Dose-Response Analysis



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Key Application Notes

- **Specificity Considerations:** Note that not all "enviroxime-like" compounds share the same target. GW5074 and T-00127-HEV1 inhibit PI4KB, whereas AN-12-H5 does not, suggesting **enviroxime**-like compounds may have additional targets [1].
- **Virus Specificity:** **Enviroxime**'s mechanism is enterovirus-specific. It does not inhibit the replication of Hepatitis C Virus (HCV), another positive-strand RNA virus [1].
- **Data Interpretation:** A high Therapeutic Index (TI) is crucial. However, always confirm antiviral activity with a direct viral titer measurement (plaque assay) rather than relying solely on reporter assays or CPE observation.

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References

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2. Advances in the Treatment of Enterovirus-D68 and ... [mdpi.com]

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